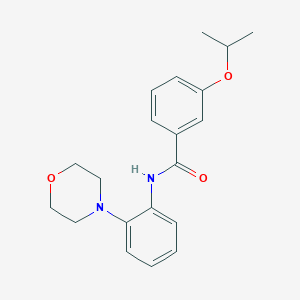![molecular formula C23H20N4O3 B278548 N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B278548.png)
N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. The compound is a benzotriazole derivative and has been found to exhibit a range of biochemical and physiological effects.
作用机制
The mechanism of action of N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves the inhibition of PKC and activation of AMPK. PKC is a family of serine/threonine kinases that play a key role in cell signaling and regulation. Inhibition of PKC has been shown to have potential therapeutic effects in a range of diseases, including cancer and diabetes. Activation of AMPK, on the other hand, is known to play a key role in the regulation of energy metabolism and has been shown to have potential therapeutic effects in diseases such as diabetes and cardiovascular disease.
Biochemical and Physiological Effects:
In addition to its effects on PKC and AMPK, N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has also been found to exhibit other biochemical and physiological effects. For example, the compound has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in these cells. It has also been found to have anti-inflammatory effects and to inhibit the production of reactive oxygen species (ROS), which can cause oxidative damage to cells and tissues.
实验室实验的优点和局限性
One of the main advantages of N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide for lab experiments is its potential as a drug candidate. The compound has been shown to exhibit a range of biochemical and physiological effects that make it a promising candidate for the development of drugs for the treatment of various diseases. However, there are also some limitations to using the compound in lab experiments. For example, the compound may exhibit different effects in different cell types or under different experimental conditions, which can make it difficult to interpret the results of experiments.
未来方向
There are several potential future directions for research on N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide. One area of research could focus on the development of the compound as a drug candidate for the treatment of specific diseases, such as cancer or diabetes. Another area of research could focus on elucidating the precise mechanism of action of the compound, including its effects on PKC and AMPK. Additionally, future research could investigate the potential side effects of the compound and ways to mitigate these effects. Finally, research could focus on identifying other compounds that exhibit similar effects to N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide, which could lead to the development of new drug candidates with improved efficacy and safety profiles.
Conclusion:
N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a promising compound with potential applications in scientific research, particularly in the field of drug discovery. The compound has been found to exhibit a range of biochemical and physiological effects, including inhibition of PKC and activation of AMPK. While there are some limitations to using the compound in lab experiments, there are also several potential future directions for research on the compound, including the development of the compound as a drug candidate for the treatment of specific diseases, elucidating its mechanism of action, and identifying other compounds with similar effects.
合成方法
The synthesis of N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves the reaction of 6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazole-5-carboxylic acid with 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction is typically carried out in a solvent such as dimethylformamide (DMF) or dichloromethane (DCM) at room temperature for several hours. The resulting product is then purified using column chromatography to obtain the final compound.
科学研究应用
N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been found to have potential applications in scientific research, particularly in the field of drug discovery. The compound has been shown to exhibit a range of biochemical and physiological effects, including inhibition of protein kinase C (PKC) and activation of adenosine monophosphate-activated protein kinase (AMPK). These effects make the compound a promising candidate for the development of drugs for the treatment of various diseases, including cancer, diabetes, and cardiovascular disease.
属性
产品名称 |
N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
|---|---|
分子式 |
C23H20N4O3 |
分子量 |
400.4 g/mol |
IUPAC 名称 |
N-[6-methyl-2-(4-methylphenyl)benzotriazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
InChI |
InChI=1S/C23H20N4O3/c1-14-3-6-17(7-4-14)27-25-19-11-15(2)18(13-20(19)26-27)24-23(28)16-5-8-21-22(12-16)30-10-9-29-21/h3-8,11-13H,9-10H2,1-2H3,(H,24,28) |
InChI 键 |
FQDWPCLZEAIBDL-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)NC(=O)C4=CC5=C(C=C4)OCCO5)C |
规范 SMILES |
CC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)NC(=O)C4=CC5=C(C=C4)OCCO5)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,3-dichloro-N-{[4-(morpholin-4-ylmethyl)phenyl]carbamothioyl}benzamide](/img/structure/B278465.png)
![2-bromo-N-{[4-(morpholin-4-ylmethyl)phenyl]carbamothioyl}benzamide](/img/structure/B278466.png)
![N-[2-(piperidin-1-yl)phenyl]acetamide](/img/structure/B278468.png)
![2-bromo-N-[3-(pentanoylamino)phenyl]benzamide](/img/structure/B278469.png)
![N-[3-(pentanoylamino)phenyl]-4-propoxybenzamide](/img/structure/B278470.png)
![3-chloro-4-methyl-N-[3-(pentanoylamino)phenyl]benzamide](/img/structure/B278471.png)
![3-chloro-4-methyl-N-[3-(propanoylamino)phenyl]benzamide](/img/structure/B278475.png)
![2-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B278476.png)

![N-[2-(4-morpholinyl)phenyl]-3-propoxybenzamide](/img/structure/B278480.png)
![3-chloro-N-[3-methoxy-4-(pentanoylamino)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B278484.png)
![N-[4-(butanoylamino)-2-methoxyphenyl]pentanamide](/img/structure/B278486.png)
![N-[4-(acetylamino)-2-methoxyphenyl]pentanamide](/img/structure/B278487.png)
![N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-2-methoxyphenyl]pentanamide](/img/structure/B278488.png)